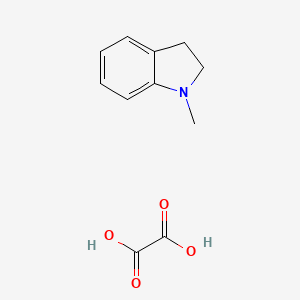

1-Methyl-2,3-dihydroindole;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-2,3-dihydroindole;oxalic acid is a compound that combines the structural features of 1-Methyl-2,3-dihydroindole and oxalic acid. Indole derivatives, such as 1-Methyl-2,3-dihydroindole, are significant in both natural products and synthetic compounds due to their biological activities and applications in various fields . Oxalic acid, a simple dicarboxylic acid, is known for its role in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydroindole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The process typically involves:

- Formation of a hydrazone intermediate.

- Cyclization of the hydrazone to form the indole ring.

- Reduction of the resulting indole to obtain 1-Methyl-2,3-dihydroindole .

Industrial Production Methods: Industrial production of 1-Methyl-2,3-dihydroindole often involves optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity . Oxalic acid is commercially produced through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydroindole undergoes various chemical reactions, including:

Oxidation: Conversion to indole derivatives using oxidizing agents like manganese dioxide.

Reduction: Reduction of oxindoles to indoles using reducing agents such as zinc powder and hydrochloric acid.

Substitution: N-alkylation reactions to introduce alkyl groups at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Zinc powder in aqueous hydrochloric acid.

Substitution: Alkyl halides in the presence of bases like sodium hydride.

Major Products:

Scientific Research Applications

1-Methyl-2,3-dihydroindole;oxalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydroindole derivatives involves interactions with various molecular targets and pathways:

Nuclear Receptors: Activation of nuclear receptors, such as aryl hydrocarbon receptor (AHR), which regulates gene expression.

Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

Signaling Molecules: Acting as signaling molecules to modulate biological processes.

Comparison with Similar Compounds

Indole: The parent compound of 1-Methyl-2,3-dihydroindole, known for its wide range of biological activities.

Oxindole: A related compound with similar structural features and biological activities.

Tryptophan Derivatives: Compounds like indole-3-acetic acid, which are derived from tryptophan and exhibit similar biological properties.

Uniqueness: The presence of both indole and oxalic acid moieties allows for unique chemical transformations and biological activities .

Properties

CAS No. |

114985-75-0 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole;oxalic acid |

InChI |

InChI=1S/C9H11N.C2H2O4/c1-10-7-6-8-4-2-3-5-9(8)10;3-1(4)2(5)6/h2-5H,6-7H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

XAYOLDCLLHAVQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC=CC=C21.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)

![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)

![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)

![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)